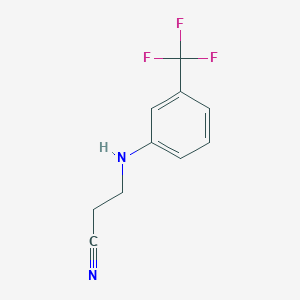
3-(3-Trifluoromethyl-phenylamino)-propionitrile
概要
説明
“3-(3-Trifluoromethyl-phenylamino)-propionitrile” is an organic compound that is part of a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs) . It is closely related to other compounds such as “3-PHENYL-N-(2,2,2-TRICHLORO-1-(3-TRIFLUOROMETHYL-PHENYLAMINO)-ETHYL)-ACRYLAMIDE” and "3-(Trifluoromethyl)aniline" .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the synthesis of organotin carboxylates based on the ligand, 4-oxo-4-[3-(trifluoromethyl)phenylamino]butanoic acid . Another study reported the synthesis of a Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis
The trifluoromethyl group in this compound has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula and weight. For instance, “3-(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide”, a related compound, has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 .科学的研究の応用
Environmental Science and Fate of Perfluorocarboxylates
A study by Prevedouros et al. (2006) focuses on the sources, fate, and transport of perfluorocarboxylates (PFCAs) in the environment, particularly perfluorooctanoate (PFO). This research estimated that a significant majority of PFCAs were released into the environment through fluoropolymer manufacture and use. It also highlighted the importance of understanding the environmental mobility of such compounds, including those related to "3-(3-Trifluoromethyl-phenylamino)-propionitrile" due to their persistence and potential for long-range environmental transport (Prevedouros, K., Cousins, I., Buck, R., & Korzeniowski, S., 2006).
Organic Chemistry and Fluoroalkylation
Hai‐Xia Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the development of methods for incorporating fluorinated or fluoroalkylated groups into molecules. This review underlines the importance of fluorine-containing functionalities, such as those in "3-(3-Trifluoromethyl-phenylamino)-propionitrile," for enhancing the physical, chemical, and biological properties of pharmaceuticals, agrochemicals, and functional materials (Song, H.-X., Han, Q.-Y., Zhao, C.-L., & Zhang, C.-P., 2018).
Drug Design and Antitubercular Research
Research by Sidharth Thomas (1969) delved into the role of trifluoromethyl groups, similar to those in "3-(3-Trifluoromethyl-phenylamino)-propionitrile," in antitubercular drug design. It was found that the introduction of trifluoromethyl groups into antitubercular agents could improve their potency by modulating pharmacodynamic and pharmacokinetic behaviors, thus highlighting the critical role of such functional groups in developing more effective antitubercular therapies (Thomas, S., 1969).
作用機序
Target of Action
It is known that similar compounds have been used in the synthesis of non-steroidal anti-inflammatory drugs (nsaids) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
Based on its structural similarity to nsaids, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.
Biochemical Pathways
If it acts similarly to nsaids, it would affect the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain.
Result of Action
If it acts similarly to nsaids, it could potentially reduce inflammation and pain by inhibiting the production of prostaglandins .
Safety and Hazards
特性
IUPAC Name |
3-[3-(trifluoromethyl)anilino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPPRGUWJCNCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Trifluoromethyl-phenylamino)-propionitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
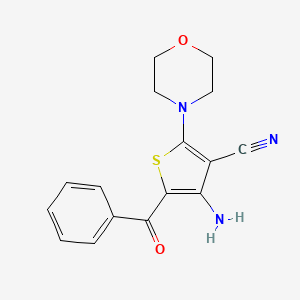
![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

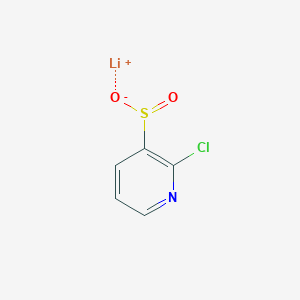
![3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime](/img/structure/B2913820.png)
![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)
![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)
![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)
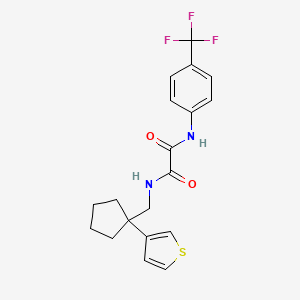
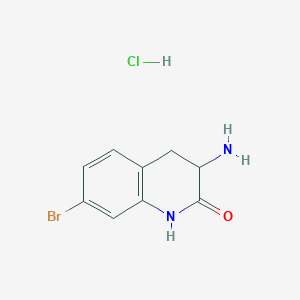
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)